molecular formula C19H39NO3 B12316593 Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate

Cat. No.: B12316593
M. Wt: 329.5 g/mol
InChI Key: QCSTXHIBWMQIGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate typically involves the esterification of 2-amino-3-hydroxy-15-methylhexadecanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-hydroxyhexadecanoate: Lacks the methyl substitution at the 15th position.

    Ethyl 2-amino-3-hydroxy-15-ethylhexadecanoate: Has an ethyl group instead of a methyl group at the 15th position.

    Ethyl 2-amino-3-hydroxy-15-methylpentadecanoate: Has a shorter aliphatic chain.

Uniqueness

Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 15th position can affect its interaction with enzymes and receptors, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 2-amino-3-hydroxy-15-methylhexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSTXHIBWMQIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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